(DHQ)2Pyr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-CVCJRGCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-65-5 | |

| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (DHQ)₂Pyr: Structure, Properties, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(DHQ)₂Pyr, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, and its pseudo-enantiomer (DHQD)₂Pyr, are pivotal chiral ligands in the field of asymmetric synthesis. Derived from the cinchona alkaloids dihydroquinine and dihydroquinidine, respectively, these ligands are instrumental in achieving high enantioselectivity in a variety of chemical transformations. Their primary application lies in the Sharpless asymmetric dihydroxylation and enantioselective allylic amination reactions, which are crucial steps in the synthesis of a wide array of biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and key applications of (DHQ)₂Pyr, including detailed experimental protocols and a summary of its impact on the synthesis of medicinally important compounds.

Structure and Physicochemical Properties

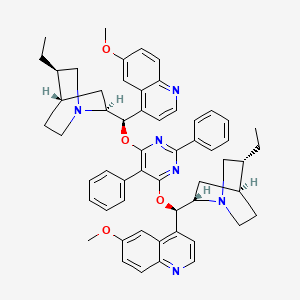

(DHQ)₂Pyr is a bis-cinchona alkaloid ligand characterized by two dihydroquinine units linked to a 2,5-diphenyl-4,6-pyrimidinediyl core. The rigid and chiral scaffolding provided by the dihydroquinine moieties creates a well-defined chiral environment around the catalytic metal center, enabling high stereocontrol in chemical reactions.

Table 1: Physicochemical Properties of (DHQ)₂Pyr and (DHQD)₂Pyr

| Property | (DHQ)₂Pyr | (DHQD)₂Pyr |

| Molecular Formula | C₅₆H₆₀N₆O₄[1][2] | C₅₆H₆₀N₆O₄[3] |

| Molecular Weight | 881.11 g/mol [1][2] | 881.11 g/mol [3] |

| CAS Number | 149820-65-5[1][2] | 149725-81-5[3] |

| Appearance | Solid | Solid |

| Melting Point | 245-248 °C (lit.)[2][4] | 247-250 °C (lit.)[3][5] |

| Optical Activity | [α]20/D +455°, c = 1.2 in methanol[2][4] | [α]20/D −390°, c = 1.2 in methanol[3][5] |

| Functional Group | Phenyl[2][4] | Phenyl[3][5] |

Core Applications in Asymmetric Synthesis

The primary utility of (DHQ)₂Pyr and its diastereomer lies in their role as chiral ligands in transition metal-catalyzed reactions, most notably in the synthesis of chiral diols and amines. These reactions are fundamental in the production of enantiomerically pure compounds for the pharmaceutical industry.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[6][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, such as (DHQ)₂Pyr or (DHQD)₂Pyr, to achieve high levels of stereocontrol. The resulting chiral diols are versatile intermediates in the synthesis of numerous natural products and medicinally important molecules.

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of a chiral osmium-ligand complex, which then reacts with the alkene in a concerted [3+2] cycloaddition to form an osmate ester. This intermediate is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species, which is then reoxidized to complete the cycle.

The following is a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix formulation containing the chiral ligand.

Materials:

-

AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL)

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

1 M Sodium hydroxide

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add the AD-mix (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until the phases are clear and the aqueous layer is yellow.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene substrate (1 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

-

Upon completion, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a brine wash (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol product by flash column chromatography on silica gel.

Enantioselective Allylic Amination

(DHQD)₂Pyr can be utilized as a catalyst for the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates.[3] This reaction provides a direct route to chiral allylic amines, which are important building blocks in the synthesis of various pharmaceuticals.

The following is a representative protocol for the enantioselective allylic amination.

Materials:

-

(DHQD)₂Pyr

-

Alkylidene cyanoacetate (B8463686)

-

Dialkyl azodicarboxylate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alkylidene cyanoacetate (0.2 mmol) in toluene (2.0 mL) at -78 °C, add the dialkyl azodicarboxylate (0.24 mmol).

-

Add (DHQD)₂Pyr (0.02 mmol, 10 mol%).

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired allylic amine.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of (DHQ)₂Pyr and its derivatives is highlighted by their application in the total synthesis of numerous biologically active compounds, including antiviral and anticancer agents.

Table 2: Examples of Bioactive Molecules Synthesized Using (DHQ)₂Pyr-mediated Reactions

| Compound Class | Specific Compound | Application | Reaction Type | Yield | Enantiomeric Excess (ee) |

| Antiviral Nucleosides | (S)-Cidofovir | Antiviral | Sharpless Asymmetric Dihydroxylation | Good (up to 97%) | 90-99% |

| Antiviral Nucleosides | (R)-Buciclovir | Antiviral | Sharpless Asymmetric Dihydroxylation | Good (up to 97%) | 90-99% |

| Anticancer Agents | Fostriecin Intermediate | Anticancer | Sharpless Asymmetric Dihydroxylation | 82% | Not specified |

| Anticancer Agents | Chelonin B Intermediate | Anticancer | Sharpless Asymmetric Dihydroxylation | Not specified | Not specified |

| Antiepileptic Drugs | Vigabatrin | Antiepileptic | Enantioselective Allylic Amination | Not specified | High |

Data compiled from multiple sources.[7]

Logical Workflow for Drug Development

The use of (DHQ)₂Pyr in drug development follows a logical workflow, from the identification of a chiral target molecule to the development of a stereoselective synthesis.

Conclusion

(DHQ)₂Pyr and its pseudo-enantiomer (DHQD)₂Pyr are indispensable tools in modern asymmetric synthesis. Their ability to induce high levels of enantioselectivity in key chemical transformations has made them invaluable for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the structure, properties, and applications of these chiral ligands is essential for the design and execution of efficient and stereoselective synthetic routes to novel therapeutics. The detailed protocols and compiled data in this guide serve as a valuable resource for harnessing the full potential of (DHQ)₂Pyr in the pursuit of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective Pd-Catalyzed Allylic Alkylation Reactions of Dihydropyrido[1,2-a]indolone Substrates: Efficient Syntheses of (−)-Goniomitine, (+)-Aspidospermidine, and (−)-Quebrachamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tdx.cat [tdx.cat]

An In-Depth Technical Guide to the Synthesis of the (DHQ)2Pyr Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the (DHQ)2Pyr ligand, a crucial component in modern asymmetric catalysis, particularly in Sharpless Asymmetric Dihydroxylation (AD) reactions. This document outlines the synthetic pathway, experimental protocols, and key quantitative data associated with its preparation.

Introduction

The this compound ligand, systematically named Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine (DHQ). Its dimeric structure, featuring two dihydroquinine units linked by a 2,5-diphenylpyrimidine (B3050841) core, creates a chiral environment that enables high enantioselectivity in various chemical transformations. The primary application of this compound is as a component of the AD-mix-α formulation, widely used for the asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex chiral molecules.

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core principle involves the reaction of two equivalents of dihydroquinine (DHQ) with a di-functionalized pyrimidine (B1678525) linker, specifically 4,6-dichloro-2,5-diphenylpyrimidine (B1587407). In this reaction, the hydroxyl groups of the dihydroquinine molecules act as nucleophiles, displacing the chloride leaving groups on the pyrimidine ring to form the desired diether product.

A detailed workflow for the synthesis is presented below:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of the this compound ligand. This protocol is based on established methodologies for the synthesis of similar bis-cinchona alkaloid ether ligands.

Materials:

-

Dihydroquinine (DHQ)

-

4,6-dichloro-2,5-diphenylpyrimidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3) and Potassium Hydroxide (B78521) (KOH)

-

Anhydrous Toluene or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Dihydroquinine Alkoxide:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dihydroquinine (2.2 equivalents) to anhydrous toluene or DMF.

-

If using sodium hydride, add NaH (2.2 equivalents) portion-wise to the stirred suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Alternatively, if using a carbonate/hydroxide base system, add powdered potassium carbonate (K2CO3, 5 equivalents) and potassium hydroxide (KOH, 0.3 equivalents) to the solution of dihydroquinine in toluene.

-

-

Reaction with the Pyrimidine Linker:

-

To the solution containing the dihydroquinine alkoxide, add 4,6-dichloro-2,5-diphenylpyrimidine (1.0 equivalent).

-

Heat the reaction mixture to reflux (for toluene, approx. 110 °C) and maintain this temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If NaH was used, carefully quench the reaction by the slow addition of methanol to destroy any excess hydride, followed by the addition of water. If the K2CO3/KOH system was used, water can be added directly.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Quantitative Data

The following table summarizes the key quantitative data for the this compound ligand.

| Property | Value |

| Chemical Formula | C56H60N6O4 |

| Molecular Weight | 881.11 g/mol [1][2][3] |

| CAS Number | 149820-65-5[3] |

| Appearance | White to off-white solid |

| Melting Point | 245-248 °C (lit.)[3] |

| Optical Activity | [α]20/D +455°, c = 1.2 in methanol[3] |

| Purity | ≥97%[2] |

| Typical Reaction Yield | High (specific yield is dependent on reaction scale and conditions) |

Signaling Pathways and Applications

The this compound ligand is a key component in the catalytic cycle of the Sharpless Asymmetric Dihydroxylation. The diagram below illustrates the generally accepted mechanism.

References

- 1. Total Synthesis of the Marine Phosphomacrolide, (−)-Enigmazole A, Exploiting Multicomponent Type I Anion Relay Chemistry (ARC) in Conjunction with a Late Stage Petasis-Ferrier Union/Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

(DHQ)2Pyr CAS number and molecular weight

An In-Depth Technical Guide to (DHQ)2Pyr for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a chiral ligand pivotal in modern asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, applications, and experimental protocols.

Core Compound Information

This compound, with the full chemical name Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand. It is widely employed as a chiral catalyst in enantioselective synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction. Its diastereomer, (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether), is also utilized to achieve the opposite stereochemical outcome in such reactions.

Quantitative Data Summary

The key chemical and physical properties of this compound and its diastereomer (DHQD)2Pyr are summarized in the table below for easy comparison.

| Property | This compound | (DHQD)2Pyr |

| CAS Number | 149820-65-5 | 149725-81-5 |

| Molecular Formula | C₅₆H₆₀N₆O₄ | C₅₆H₆₀N₆O₄ |

| Molecular Weight | 881.11 g/mol | 881.11 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 245-248 °C (lit.) | 247-250 °C (lit.) |

| Optical Activity | [α]20/D +455°, c = 1.2 in methanol | [α]20/D -390°, c = 1.2 in methanol |

| Purity | ≥97% | ≥97% |

Applications in Asymmetric Synthesis

This compound is a crucial component in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess. Its primary application is as a ligand in the osmium-catalyzed Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols. These diols are versatile intermediates in the synthesis of a wide array of biologically active compounds and natural products.

The choice between this compound and its pseudo-enantiomer (DHQD)2Pyr dictates the facial selectivity of the dihydroxylation, allowing for the controlled synthesis of either enantiomer of the desired diol product.

Reaction Mechanism: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the oxidation of an alkene to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand like this compound. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), regenerates the osmium catalyst, allowing the cycle to continue.

Detailed Experimental Protocols

While specific reaction conditions can vary depending on the substrate, the following provides a general, detailed methodology for performing a Sharpless Asymmetric Dihydroxylation using a this compound-type ligand. This procedure is adapted from established protocols for AD-mix preparations, which contain the chiral ligand, osmium source, co-oxidant, and buffer.

General Procedure for Asymmetric Dihydroxylation

Materials:

-

Olefin substrate (1.0 mmol)

-

AD-mix-α (containing a (DHQ)₂-ligand, such as (DHQ)₂PHAL or (DHQ)₂Pyr) or a custom mixture of:

-

Potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

(DHQ)₂Pyr (0.01 mmol)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 mmol)

-

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Add the AD-mix or the individual components. Stir the mixture vigorously at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of salts may occur.

-

Reaction Initiation: Add the olefin substrate (1.0 mmol) to the cooled, stirring mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many common olefins, the reaction is complete within 6 to 24 hours.

-

Workup:

-

Once the reaction is complete, add solid sodium sulfite (1.5 g) to quench the reaction.

-

Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with 1 M potassium hydroxide (B78521) to remove the ligand, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.

-

-

Purification: The crude product can be purified by flash column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the asymmetric dihydroxylation experiment described above.

In-Depth Technical Guide on the Core Mechanism of Action of (DHQ)₂Pyr

For Researchers, Scientists, and Drug Development Professionals

Abstract

(DHQ)₂Pyr, or hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, is a prominent member of the bis-Cinchona alkaloid ligand family, renowned for its application in asymmetric catalysis. This technical guide provides a comprehensive overview of the core mechanism of action of (DHQ)₂Pyr, with a primary focus on its well-established role in Sharpless asymmetric dihydroxylation and its emerging application in enantioselective allylic amination. This document details the catalytic cycles, presents quantitative performance data, outlines experimental protocols, and provides visual representations of the mechanistic pathways and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers of drug candidates, which often exhibit differential pharmacological activity and safety profiles. (DHQ)₂Pyr, a derivative of the Cinchona alkaloid dihydroquinine, has emerged as a powerful chiral ligand for a variety of asymmetric transformations. Its rigid backbone and strategically positioned chiral centers create a well-defined chiral environment that effectively controls the stereochemical outcome of chemical reactions. This guide delves into the fundamental mechanisms by which (DHQ)₂Pyr imparts high enantioselectivity.

Mechanism of Action in Sharpless Asymmetric Dihydroxylation

The most extensively studied application of (DHQ)₂Pyr is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins. This reaction stereoselectively introduces two hydroxyl groups across a double bond to furnish chiral diols, which are versatile synthetic intermediates.

The Primary Catalytic Cycle

The reaction proceeds through a primary catalytic cycle that ensures high enantioselectivity. The key steps are as follows:

-

Formation of the Osmium-Ligand Complex: The catalytic cycle initiates with the coordination of the (DHQ)₂Pyr ligand to osmium tetroxide (OsO₄), forming a chiral osmium-ligand complex. This complex is significantly more reactive and stereoselective than free OsO₄.

-

[3+2] Cycloaddition: The activated chiral osmium complex then reacts with the alkene substrate in a concerted [3+2] cycloaddition. This step is rate-determining and establishes the stereochemistry of the final product. The chiral ligand directs the osmium tetroxide to one of the two enantiotopic faces of the alkene.

-

Formation of the Osmate Ester: The cycloaddition results in the formation of a five-membered cyclic osmate(VI) ester intermediate.

-

Hydrolysis: The osmate ester is subsequently hydrolyzed to release the chiral diol product.

-

Reoxidation of Osmium: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) in the presence of a base like potassium carbonate (K₂CO₃), allowing the catalytic cycle to continue.

The Secondary Catalytic Cycle

A potential secondary catalytic cycle can compete with the primary pathway, leading to a reduction in the overall enantioselectivity. This non-selective pathway becomes more significant under conditions of high alkene concentration.

-

Oxidation before Hydrolysis: If the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before hydrolysis occurs, it can enter a secondary cycle.

-

Ligand-Free Dihydroxylation: This osmium(VIII)-diol complex can then dihydroxylate another molecule of the alkene without the directing influence of the chiral (DHQ)₂Pyr ligand, leading to a racemic or less enantioenriched diol product.

The Pivotal Role of (DHQ)2Pyr in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged classes of chiral ligands, derivatives of Cinchona alkaloids have established themselves as powerful tools. This technical guide delves into the core of one such prominent ligand: Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr. This dimeric Cinchona alkaloid ligand, featuring a pyrimidine (B1678525) linker, has demonstrated remarkable efficacy in a range of asymmetric transformations, most notably in the Sharpless asymmetric dihydroxylation and certain enantioselective amination reactions. This document provides a comprehensive overview of the applications of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging its full potential.

Core Applications and Performance Data

This compound is a commercially available, air-stable solid that serves as a key component in catalyst systems for various asymmetric reactions. Its primary applications lie in the creation of chiral diols and amines, essential building blocks in organic synthesis.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[1] The this compound ligand, in conjunction with osmium tetroxide, a co-oxidant, and additives, forms a chiral catalytic species that directs the dihydroxylation to a specific face of the double bond. The performance of this compound in the asymmetric dihydroxylation of various olefin substrates is summarized below.

Table 1: Performance of this compound in the Asymmetric Dihydroxylation of Various Olefins

| Substrate | Product | Yield (%) | ee (%) | Reference |

| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | 42 | 85 | |

| 4-Methoxy-trans-stilbene | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 64 | 90 | [2] |

| 4-Chloro-trans-stilbene | (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diol | 75 | 64 | [2] |

| Seselin | (+)-cis-Khellactone | - | 86 | [3] |

| Cyclic Polyene | Diol Product | - | 99.7 | [4] |

Note: The enantiomeric excess (ee%) and yield can be influenced by reaction conditions such as temperature, solvent system, and the presence of additives like methanesulfonamide (B31651) (MsNH2).

Enantioselective Allylic Amination

This compound has also been explored as a catalyst in enantioselective amination reactions. One notable example is the amination of alkylidene cyanoacetates with dialkyl azodicarboxylates. However, it is important to note that the efficacy of this compound in this transformation can be highly substrate-dependent. For instance, in the amination of ethyl α-phenyl-α-cyanoacetate, this compound provided the product with an enantiomeric excess of less than 10%.[5] Further research and optimization are likely required to broaden the applicability of this compound in this class of reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for Sharpless asymmetric dihydroxylation and can be adapted for specific substrates.

General Procedure for Sharpless Asymmetric Dihydroxylation of Olefins

This protocol is a representative example for the asymmetric dihydroxylation of an olefin using a catalyst system containing a (DHQ)2-ligand.

Materials:

-

AD-mix-α (which contains K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, and K2CO3) or individual components: K2OsO2(OH)4, this compound, K3Fe(CN)6, K2CO3

-

Olefin substrate

-

Water, deionized

-

Methanesulfonamide (MsNH2) (optional, but often recommended for internal and tetrasubstituted olefins)

-

Sodium sulfite (B76179) (Na2SO3)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a 1:1 mixture of tert-butanol and water (e.g., 50 mL of each for a 10 mmol scale reaction).

-

Add AD-mix-α (approximately 1.4 g per 1 mmol of olefin) or the individual components: K3Fe(CN)6 (3.0 eq), K2CO3 (3.0 eq), and this compound (0.01 eq). If using individual components, add K2OsO2(OH)4 (0.002 eq) to the stirring mixture. If desired, add methanesulfonamide (1.0 eq).

-

Stir the mixture at room temperature until two clear phases form and the aqueous layer turns a persistent yellow color.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reaction Execution: Add the olefin substrate (1.0 eq) to the cold, vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.

-

Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Stir for at least 1 hour.

-

Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with 1 M aqueous KOH, followed by brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude diol can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure, enantioenriched product.

-

Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-established process. The this compound ligand plays a crucial role in creating a chiral environment around the osmium center, thereby dictating the stereochemical outcome of the reaction.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a primary catalytic cycle, with a potential secondary cycle that can lead to a decrease in enantioselectivity.[1]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

The following diagram illustrates a typical experimental workflow for performing a Sharpless asymmetric dihydroxylation reaction.

Caption: Generalized experimental workflow for asymmetric dihydroxylation.

Conclusion

This compound has proven to be a highly effective and versatile chiral ligand in the field of asymmetric catalysis, particularly for the Sharpless asymmetric dihydroxylation. Its ability to induce high levels of enantioselectivity in the formation of chiral diols from a variety of olefinic substrates makes it an invaluable tool for synthetic chemists in academia and industry. While its application in enantioselective aminations may require further development for broader utility, the robustness and reliability of this compound in dihydroxylation reactions are well-established. This guide provides the fundamental knowledge, data, and protocols to successfully implement this compound in the synthesis of complex, enantioenriched molecules, thereby accelerating research and development in drug discovery and materials science.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. york.ac.uk [york.ac.uk]

- 5. Enantioselective amination of alpha-phenyl-alpha-cyanoacetate catalyzed by chiral amines incorporating the alpha-phenylethyl auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchona Alkaloid Ligands for Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchona alkaloids, naturally occurring chiral compounds, have emerged as privileged scaffolds in the field of asymmetric synthesis. Their rigid structure, coupled with the presence of multiple stereogenic centers and tunable functional groups, makes them exceptional ligands and organocatalysts for a wide array of stereoselective transformations. This technical guide provides a comprehensive overview of the core applications of Cinchona alkaloids in asymmetric synthesis, with a focus on key reactions that have become indispensable tools for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Detailed experimental protocols for seminal reactions, quantitative data for catalyst performance, and mechanistic insights are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction to Cinchona Alkaloids

The four primary Cinchona alkaloids—quinine (QN), quinidine (B1679956) (QD), cinchonine (B1669041) (CN), and cinchonidine (B190817) (CD)—are diastereomers isolated from the bark of the Cinchona tree. Quinine and quinidine are pseudo-enantiomers, as are cinchonine and cinchonidine, offering access to both enantiomers of a desired product by selecting the appropriate alkaloid catalyst. The core structure features a rigid quinuclidine (B89598) bicycle and a quinoline (B57606) ring system, with key functional groups at the C9 hydroxyl and the C3 vinyl positions that can be readily modified to fine-tune steric and electronic properties. These modifications have led to the development of a vast library of Cinchona-derived ligands and organocatalysts with broad applicability.

Core Asymmetric Transformations

Cinchona alkaloids and their derivatives have been successfully employed in a multitude of asymmetric reactions. This guide will focus on three cornerstone transformations: the Sharpless Asymmetric Dihydroxylation, Phase-Transfer Catalyzed Alkylation, and Michael Additions.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand and a stoichiometric co-oxidant. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have simplified the experimental procedure, making this a widely used reaction in both academic and industrial settings.[1][2] AD-mix-α contains a dihydroquinine (DHQ) based ligand, while AD-mix-β contains a dihydroquinidine (B8771983) (DHQD) based ligand, providing access to the corresponding enantiomeric diols.[3]

Logical Relationship of Sharpless Asymmetric Dihydroxylation Components

Caption: Components of the Sharpless Asymmetric Dihydroxylation.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins

| Entry | Olefin | AD-mix | Product | Yield (%) | ee (%) |

| 1 | trans-Stilbene (B89595) | β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| 2 | 1-Decene | β | (R)-1,2-Decanediol | 90 | 97 |

| 3 | α-Methylstyrene | α | (S)-1-Phenyl-1,2-ethanediol | 92 | 90 |

Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol (B103910) (15 mL), water (15 mL), and AD-mix-β (4.2 g).[1]

-

Dissolution: Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

-

Substrate Addition: Add trans-stilbene (1 mmol) to the cooled, stirring mixture.

-

Reaction: Continue stirring at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.[2]

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with 1 M NaOH, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the enantiomerically enriched diol.

Asymmetric Phase-Transfer Catalysis

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts (PTCs) for a variety of asymmetric transformations, most notably the alkylation of glycine (B1666218) Schiff bases to produce non-natural α-amino acids.[4] These catalysts facilitate the transfer of an enolate from an aqueous basic phase to an organic phase containing the electrophile, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction.

Experimental Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation

Caption: Workflow for asymmetric PTC alkylation.

Table 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

| Entry | Alkyl Halide | Catalyst | Yield (%) | ee (%) |

| 1 | Benzyl (B1604629) Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 95 | 94 |

| 2 | Ethyl Iodide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 85 | 88 |

| 3 | Propargyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 90 | 92 |

Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

-

Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 mmol) in toluene (10 mL), add a 50% aqueous solution of potassium hydroxide (B78521) (5 mL).

-

Addition of Electrophile: Add benzyl bromide (1.2 mmol) to the biphasic mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Dilute the reaction mixture with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Asymmetric Michael Addition

Derivatives of Cinchona alkaloids, particularly those incorporating a thiourea (B124793) or squaramide moiety at the C9 position, have emerged as powerful bifunctional organocatalysts.[5][6] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. This dual activation strategy has proven highly effective in promoting enantioselective Michael additions of various nucleophiles to α,β-unsaturated compounds.

Proposed Mechanism for Squaramide-Catalyzed Michael Addition

Caption: Bifunctional activation in a Michael addition.

Table 3: Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Quinine-derived thiourea | Toluene | 95 | 94 |

| 2 | Quinidine-derived squaramide | CH2Cl2 | 98 | 97 |

| 3 | Cinchonine-derived thiourea | MTBE | 92 | 90 |

Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Squaramide-Catalyzed Michael Addition of Diphenyl Phosphite (B83602) to a Nitroalkene

-

Reaction Setup: In a vial, dissolve the nitroalkene (0.20 mmol) and the Cinchona-derived squaramide catalyst (0.020 mmol) in dichloromethane (B109758) (1.0 mL) at room temperature.[7]

-

Cooling: Cool the stirred mixture in an ice-water bath for 10 minutes.

-

Nucleophile Addition: Add diphenyl phosphite (0.25 mmol) to the cooled mixture.[7]

-

Reaction: Stir the reaction at 0 °C for 30 minutes or until completion as monitored by TLC.

-

Purification: Directly load the reaction mixture onto a flash chromatography column and elute with a suitable solvent system (e.g., hexanes:ethyl acetate) to obtain the purified product.[7]

Conclusion

Cinchona alkaloids and their derivatives continue to be a cornerstone of asymmetric synthesis. Their versatility, commercial availability, and the pseudo-enantiomeric relationship between the parent alkaloids provide a powerful platform for the development of highly selective and efficient catalytic systems. The reactions and protocols detailed in this guide represent a fraction of the vast applications of these remarkable natural products. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries grows, the importance of Cinchona alkaloid-based ligands and catalysts is set to expand even further.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomeric Ligands (DHQ)₂Pyr and (DHQD)₂Pyr in Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the pseudoenantiomeric cinchona alkaloid-based ligands, (DHQ)₂Pyr and (DHQD)₂Pyr. These ligands are pivotal in the field of asymmetric catalysis, particularly in the Sharpless Asymmetric Dihydroxylation, for the synthesis of chiral vicinal diols, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1][2] This document outlines their structural differences, comparative physicochemical and catalytic data, and detailed experimental protocols.

Core Structural Analysis: The Stereochemical Distinction

(DHQ)₂Pyr and (DHQD)₂Pyr are dimeric cinchona alkaloid ligands bridged by a 2,5-diphenyl-4,6-pyrimidinediyl diether linker. The fundamental difference between these two molecules lies in the stereochemistry of the parent cinchona alkaloids: dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These are diastereomers, often referred to as pseudoenantiomers, differing in their absolute configuration at the C8 and C9 positions.[3] This seemingly subtle variation in three-dimensional arrangement dictates the facial selectivity of the dihydroxylation reaction, leading to the formation of opposite enantiomers of the diol product.[4]

Both ligands share the same molecular formula, C₅₆H₆₀N₆O₄, and molecular weight, 881.11 g/mol .[5] The structural formulas are presented below.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Technical Guide: (DHQ)2Pyr - A Chiral Ligand for Asymmetric Synthesis

Disclaimer: The following is a technical guide on the chemical properties and applications of (DHQ)2Pyr. Initial searches for the discovery and development of this compound as a therapeutic agent did not yield any results. The available scientific literature exclusively describes this compound as a chiral ligand utilized in asymmetric chemical synthesis, not as a drug candidate. Therefore, this document focuses on its established role in chemistry.

This compound, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand pivotal in the field of enantioselective synthesis. [1] It is primarily employed as a catalyst to control the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of a chiral molecule.

Core Data

Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 149820-65-5 | [1][2] |

| Molecular Formula | C56H60N6O4 | [1][2] |

| Molecular Weight | 881.11 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 245-248 °C | |

| Optical Activity | [α]20/D +455°, c = 1.2 in methanol | |

| Purity | ≥97% | [1] |

Experimental Protocols

While specific protocols for this compound are proprietary to individual research labs and manufacturers, a general procedure for its application in a Sharpless Asymmetric Dihydroxylation, a reaction where similar cinchona alkaloid ligands are used, is provided below. This protocol is illustrative and may require optimization for specific substrates.

General Protocol for Asymmetric Dihydroxylation using a (DHQ)2-Ligand

Materials:

-

This compound ligand

-

Osmium tetroxide (OsO4)

-

N-methylmorpholine N-oxide (NMO) as the co-oxidant

-

Alkene substrate

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, a solution of the alkene substrate in a tert-butanol and water mixture (1:1) is prepared.

-

The this compound ligand and NMO are added to the solution.

-

The mixture is cooled to 0°C.

-

A catalytic amount of OsO4 is added.

-

The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.

-

The product is then purified by column chromatography.

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The following diagram illustrates the generally accepted mechanism for the Sharpless Asymmetric Dihydroxylation, the class of reactions where this compound and its analogs are employed.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

The following diagram outlines the key steps in a typical experimental workflow for performing an asymmetric dihydroxylation reaction using a chiral ligand like this compound.

References

In-Depth Technical Guide to (DHQ)2Pyr: Physical and Chemical Properties for Researchers and Drug Development Professionals

An extensive review of the physical, chemical, and catalytic properties of (DHQ)2Pyr, a pivotal chiral ligand in asymmetric synthesis. This guide provides a comprehensive overview of its characteristics, experimental protocols for its application, and insights into its broader biological context.

Introduction

This compound, also known by its full name Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric cinchona alkaloid derivative that has garnered significant attention in the field of organic chemistry. Its rigid, C2-symmetric structure and chiral nature make it an exceptionally effective ligand in a variety of asymmetric catalytic reactions, most notably the Sharpless asymmetric dihydroxylation and enantioselective allylic amination. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of this compound, experimental procedures for its use, and a summary of its known biological relevance.

Physical and Chemical Properties

This compound is a white to off-white solid powder. It is a diastereomer of (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether), which exhibits opposite stereoselectivity in catalytic reactions. The distinct physical properties of these two diastereomers are crucial for achieving the desired enantiomer in asymmetric synthesis.

| Property | This compound | (DHQD)2Pyr |

| Full Name | Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether[1] |

| CAS Number | 149820-65-5[2][3][4][5] | 149725-81-5[1] |

| Molecular Formula | C₅₆H₆₀N₆O₄[2][3][4] | C₅₆H₆₀N₆O₄[1] |

| Molecular Weight | 881.11 g/mol [2][3][4] | 881.11 g/mol [1] |

| Melting Point | 245-248 °C[3][4] | 247-250 °C[1] |

| Optical Activity ([α]20/D in methanol) | +455° (c = 1.2)[3][4] | -390° (c = 1.2)[1] |

| Appearance | Solid[3][4] | Solid |

| SMILES String | CC[C@H]1CN2CCC1C[C@@H]2--INVALID-LINK--c6ccnc7ccc(OC)cc67)c3-c8ccccc8)-c9ccccc9)c%10ccnc%11ccc(OC)cc%10%11[3][4] | CC[C@H]1CN2CCC1CC2--INVALID-LINK--c6ccnc7ccc(OC)cc67)c3-c8ccccc8)-c9ccccc9)c%10ccnc%11ccc(OC)cc%10%11[1] |

| InChI Key | SWKRDCRSJPRVNF-CVCJRGCISA-N[6] | Not explicitly found |

Synthesis and Purification

General Synthetic Approach: The synthesis of dimeric cinchona alkaloids typically involves the nucleophilic substitution of a dihalogenated linker with two equivalents of the cinchona alkaloid. For this compound, this would involve the reaction of dihydroquinine with 2,5-diphenyl-4,6-dichloropyrimidine. The reaction is generally carried out in the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of the dihydroquinine, making it a more potent nucleophile.

Purification: Purification of dimeric cinchona alkaloids can be challenging due to their high molecular weight and relatively low solubility in common organic solvents. Column chromatography on silica (B1680970) gel is a common method for purification. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the eluent. The polarity of the eluent system is gradually increased to elute the product. Recrystallization from a suitable solvent system can also be employed for further purification.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the characterization of related cinchona alkaloids and hydroquinone (B1673460) derivatives, the following spectral features can be anticipated:

-

¹H NMR: The spectrum would be complex due to the large number of protons in the molecule. Key signals would include those from the aromatic protons of the quinoline (B57606) and phenyl rings, the protons of the quinuclidine (B89598) core, and the methoxy (B1213986) group protons.

-

¹³C NMR: The spectrum would show a large number of signals corresponding to the 56 carbon atoms. The aromatic carbons would appear in the downfield region (100-160 ppm), while the aliphatic carbons of the quinuclidine moiety would be found in the upfield region.

-

FTIR: The IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkages, C=N and C=C bonds of the aromatic rings, and C-H stretching and bending vibrations of the aliphatic and aromatic moieties.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 881.11. Fragmentation patterns would likely involve cleavage of the ether linkages and fragmentation of the quinuclidine ring.

Applications in Asymmetric Synthesis

This compound is a cornerstone ligand in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This compound is a key component of the commercially available "AD-mix-α," which is used to produce one enantiomer of the diol, while its diastereomer, (DHQD)2Pyr, is in "AD-mix-β" to produce the other enantiomer.[7]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene (B11656)

-

Reaction Setup: To a stirred solution of tert-butanol (B103910) (50 mL) and water (50 mL) in a round-bottom flask at room temperature, add AD-mix-α (14 g). Stir the mixture vigorously until both layers are clear and the aqueous layer is orange. Cool the mixture to 0 °C.

-

Reaction: Add styrene (1.04 g, 10 mmol) to the cooled mixture. Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically within 6-24 hours), add sodium sulfite (B76179) (15 g) and stir for 1 hour at room temperature. Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with 2 M NaOH (50 mL) to remove the ligand, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral diol.

Workflow for Sharpless Asymmetric Dihydroxylation:

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Enantioselective Allylic Amination

This compound and its derivatives are also effective ligands in transition metal-catalyzed enantioselective allylic amination reactions, which are crucial for the synthesis of chiral amines. These reactions typically involve the reaction of an allylic substrate with an amine nucleophile in the presence of a metal catalyst and the chiral ligand.

Experimental Protocol: Enantioselective Allylic Amination

A general procedure involves the reaction of an allylic carbonate or acetate with an amine in the presence of a palladium or iridium catalyst and this compound as the chiral ligand in a suitable solvent like THF or dichloromethane. The specific conditions, including the choice of metal precursor, base, and temperature, will depend on the specific substrates being used.

Logical Relationship in Enantioselective Allylic Amination:

Caption: Key components in enantioselective allylic amination.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic tool, the core pyrimidine (B1678525) and cinchona alkaloid structures are known to possess a range of biological activities.

Pyrimidine Derivatives: The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous biologically active compounds. Pyrimidine derivatives have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic activities.[8] Some dihydropyrimidinone derivatives have been investigated as inhibitors of alkaline phosphatase, an enzyme implicated in various diseases.[9]

Cinchona Alkaloids: Cinchona alkaloids, such as quinine (B1679958) and quinidine, have a long history of medicinal use, most notably as antimalarial agents. Their biological effects are often attributed to their ability to interfere with various cellular processes. For instance, some cinchona alkaloids can act as inhibitors of certain enzymes and ion channels.

Signaling Pathways: The direct impact of this compound on specific signaling pathways has not been extensively studied. However, the broader class of molecules to which it belongs, including pyrimidine and alkaloid derivatives, are known to modulate various signaling cascades. For example, some pyrimidine derivatives have been shown to influence pathways involved in cancer cell proliferation and survival. Given that this compound is used in the synthesis of a protein phosphatase inhibitor, it is indirectly linked to the modulation of phosphorylation-dependent signaling pathways. Further research is needed to elucidate the direct interactions, if any, of this compound with cellular signaling networks.

Signaling Pathway Modulation by Related Compound Classes:

Caption: Potential signaling pathway interactions.

Safety Information

This compound is classified as a combustible solid and requires careful handling in a laboratory setting.

| Hazard Information | Details |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves[4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Conclusion

This compound is a highly valuable and versatile chiral ligand in the field of asymmetric synthesis. Its well-defined structure and predictable stereochemical control have made it an indispensable tool for the synthesis of complex chiral molecules, which are often key intermediates in drug discovery and development. While its direct biological activity is not extensively characterized, its structural components are present in numerous bioactive compounds, suggesting potential for further investigation. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering key data and experimental insights to facilitate its effective application. Further research into the synthesis, detailed spectroscopic properties, and direct biological effects of this compound will undoubtedly expand its utility and our understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Direct analysis of alkaloids in natural Cinchona bark and commercial extracts using time-of-flight secondary ion mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | C56H60N6O4 | CID 11083476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maas.edu.mm [maas.edu.mm]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility of (DHQ)2Pyr in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (DHQ)2Pyr, a key chiral ligand in asymmetric synthesis. The document details its physicochemical properties, presents available solubility data, and outlines a robust experimental protocol for solubility determination.

Introduction to this compound

This compound, chemically known as Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric cinchona alkaloid ligand.[1] It is widely utilized as a chiral catalyst in enantioselective synthesis, particularly in reactions such as asymmetric dihydroxylation.[1] Understanding its solubility in various organic solvents is critical for designing homogeneous reaction conditions, optimizing catalyst efficiency, and developing effective purification and work-up procedures.

Compound Profile:

-

Full Chemical Name: Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether

-

CAS Number: 149820-65-5

-

Molecular Formula: C₅₆H₆₀N₆O₄[2]

-

Molecular Weight: 881.11 g/mol [2]

-

Appearance: Solid[2]

-

Melting Point: 245-248 °C[2]

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, specific data points and qualitative descriptions provide valuable guidance.

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Notes |

| Methanol | 32.04 | 33.0 | 12 mg/mL (13.6 mM) | Based on optical activity measurement: [α]20/D +455°, c = 1.2.[2] |

| Chloroform | 119.38 | 4.81 | Slightly Soluble | Based on data for the structurally similar ligand (DHQ)₂PHAL. |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 47.0 | Slightly Soluble | Based on data for the structurally similar ligand (DHQ)₂PHAL; sonication may be required. |

Note on Solubility: The term "slightly soluble" typically implies a solubility range of 1-10 mg/mL. The large, complex, and somewhat rigid structure of dimeric cinchona alkaloids often results in limited solubility in many common organic solvents. For many catalytic applications, complete dissolution is not always necessary, as the reaction can proceed effectively in a slurry or biphasic system.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest using the isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid compound.

3.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound solid (e.g., ~20-30 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of the added solid.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove all undissolved particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor.

-

-

3.3. Data Calculation The solubility (S) is calculated in mg/mL using the following formula:

S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical workflow for selecting an appropriate solvent system based on solubility.

References

foundational principles of Sharpless dihydroxylation

An In-depth Technical Guide to the Foundational Principles of Sharpless Asymmetric Dihydroxylation

Abstract

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting prochiral alkenes into vicinal diols.[1][2][3] Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to achieve high levels of stereocontrol.[1][4] The resulting chiral diols are pivotal intermediates in the synthesis of a vast array of complex molecules, including natural products, agrochemicals, and pharmaceuticals.[5][6][7][8][9] This guide details the core principles of the Sharpless AD, including its mechanistic underpinnings, key reagents, predictive models for stereoselectivity, and practical experimental considerations for its application in research and development.

Core Principles of the Reaction

The Sharpless AD transforms an alkene into a 1,2-diol through syn-addition of two hydroxyl groups across the double bond. The defining feature of the reaction is its ability to control the absolute stereochemistry of the newly formed chiral centers. This is accomplished by employing a chiral catalyst system that differentiates between the two prochiral faces of the alkene.

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix.[1][2] There are two commercially available forms:

-

AD-mix-α , which contains the dihydroquinine (DHQ)-derived ligand (DHQ)₂PHAL.

-

AD-mix-β , which contains the dihydroquinidine (B8771983) (DHQD)-derived ligand (DHQD)₂PHAL.[1][2]

These two mixes deliver the hydroxyl groups to opposite faces of the alkene, acting as pseudo-enantiomers and allowing for the selective synthesis of either enantiomer of the diol product.[10]

Key Reagents:

-

Osmium Source: Typically osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄). OsO₄ is highly toxic and volatile, so using it in catalytic amounts is crucial.[1]

-

Chiral Ligand: Dimeric cinchona alkaloid derivatives, most commonly the phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (DHQD).[4][5] These ligands accelerate the reaction and create the chiral environment necessary for enantioselection.[2]

-

Stoichiometric Oxidant: The primary role of the oxidant is to regenerate the Os(VIII) species from the Os(VI) state after the diol is released, thus turning over the catalytic cycle. Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is the most common and effective oxidant for achieving high enantioselectivity.[1][4][5] N-methylmorpholine N-oxide (NMO) can also be used but sometimes results in lower enantiomeric excess.[1][2][4]

-

Additive: Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often included to improve the rate and enantioselectivity for certain substrates, particularly internal and non-terminal alkenes.[1][4] It is believed to accelerate the hydrolysis of the osmate ester intermediate.

-

Buffer: Potassium carbonate (K₂CO₃) is added to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[2]

The Catalytic Cycle and Mechanism

The mechanism of the Sharpless AD has been the subject of extensive study. While some debate has existed between a [3+2] cycloaddition (proposed by E.J. Corey) and a [2+2] cycloaddition followed by rearrangement (proposed by Sharpless), quantum chemical calculations and experimental data have led to a general consensus favoring the [3+2] pathway.[1][2][4][5]

The catalytic cycle can be summarized in the following steps:

-

Active Catalyst Formation: The chiral ligand coordinates to osmium tetroxide, forming a highly reactive chiral complex.

-

Cycloaddition: The alkene approaches the chiral OsO₄-ligand complex and undergoes a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate.[1] This is the stereochemistry-determining step, where the ligand's chiral pocket directs the alkene to bind with a specific facial selectivity.

-

Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol product.[1][2] This step can be slow, and in its absence, a secondary, less selective catalytic cycle can occur, diminishing the overall enantioselectivity.[1][4] The use of additives like methanesulfonamide can accelerate this hydrolysis.[1]

-

Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by the stoichiometric oxidant (e.g., K₃Fe(CN)₆), regenerating the active catalyst for the next cycle.[1][2]

Mnemonic for Predicting Stereoselectivity

A powerful and practical aspect of the Sharpless AD is the ability to predict the stereochemical outcome with high accuracy using a simple mnemonic. The alkene is drawn in a specific orientation, and the choice of AD-mix dictates the face from which the dihydroxylation will occur.

-

AD-mix-β (using the (DHQD)₂PHAL ligand) generally delivers the hydroxyl groups to the top face of the alkene when oriented as shown below.

-

AD-mix-α (using the (DHQ)₂PHAL ligand) generally delivers the hydroxyl groups to the bottom face .

The alkene substituents are categorized by size: Large (L), Medium (M), and Small (S). For trisubstituted alkenes, the substituents are often categorized as Large, Medium, and H. For 1,2-disubstituted alkenes, the substituents are categorized based on their steric and electronic properties.

Quantitative Data on Enantioselectivity

The Sharpless AD is renowned for its high enantioselectivity across a broad range of alkene substitution patterns. Trans-disubstituted alkenes are generally excellent substrates, often yielding >95% ee.[11] Monosubstituted, cis-disubstituted, and trisubstituted alkenes also perform well, although tetrasubstituted alkenes can be more challenging.

| Alkene Substrate (Example) | AD-mix | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| trans-Stilbene (B89595) | β | >95 | 99 | [1] |

| 1-Decene | β | 92 | 97 | [4] |

| α,β-Unsaturated Ester | β | 89.9 | 98 | [5] |

| Cyclohexadiene analogue (cis) | β | - | 84 | [11] |

| Tetrasubstituted Olefin | β | 98 | 97 | [12] |

| Tetrasubstituted Olefin (different) | β | 96 | 91 | [12] |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the asymmetric dihydroxylation of trans-stilbene.

Objective: To synthesize (1R,2R)-1,2-diphenyl-1,2-ethanediol via Sharpless Asymmetric Dihydroxylation using AD-mix-β.

Materials:

-

AD-mix-β (4.2 g)[10]

-

tert-Butanol (B103910) (15 mL)[10]

-

Water (deionized) (15 mL)[10]

-

trans-Stilbene (1.0 mmol)

-

Sodium sulfite (B76179) (Na₂SO₃) (solid, ~1.5 g)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

Workflow Diagram:

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (15 mL), water (15 mL), and AD-mix-β (4.2 g).[10]

-

Dissolution: Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow. Ensure all solids are dissolved.[10]

-

Cooling: Cool the reaction flask in an ice bath to 0°C.

-

Substrate Addition: Once the mixture is cooled, add trans-stilbene (1.0 mmol) to the flask.

-

Reaction: Continue to stir the mixture vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (~1.5 g) while the flask is still in the ice bath.

-

Workup: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-